(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound featuring a sulfamoyl substituent at the 6-position, a (Z)-configured imino linkage, and a 1,3-dioxoisoindolin-2-yl acetyl group. The stereochemistry (Z-configuration) of the imino group may influence molecular interactions, as chirality plays a critical role in biological activity .
Properties
IUPAC Name |
methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O7S2/c1-31-17(26)10-23-14-7-6-11(33(21,29)30)8-15(14)32-20(23)22-16(25)9-24-18(27)12-4-2-3-5-13(12)19(24)28/h2-8H,9-10H2,1H3,(H2,21,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHKXMQJGYHIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines several pharmacophores, including a dioxoisoindoline moiety and a benzo[d]thiazole derivative. Its molecular formula is , with a molecular weight of approximately 398.43 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and anticancer properties. Various studies have demonstrated its efficacy against different cell lines and in vivo models.
Anti-inflammatory Activity
Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, compounds containing the benzo[d]thiazole scaffold have shown to inhibit the production of pro-inflammatory cytokines in carrageenan-induced paw edema models, suggesting potential applications in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown cytotoxic effects against MDA-MB-468 cells, with studies reporting significant inhibition of cell proliferation at specific concentrations. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Studies and Research Findings
| Study | Compound Tested | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | This compound | In vitro assays on cancer cell lines | Significant cytotoxicity against MDA-MB-468 cells; IC50 values < 10 µM |
| Study 2 | Derivatives of benzothiazole | Animal model for inflammation | Reduced paw edema by 53.41%; inhibition of pro-inflammatory cytokines |
| Study 3 | Related dioxoisoindoline compounds | Molecular docking studies | Strong binding affinity to target proteins involved in inflammation and cancer |
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of many pro-inflammatory genes. Compounds that inhibit this pathway can effectively reduce inflammation.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through pathways involving caspases and Bcl-2 family proteins.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing their proliferation.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester groups undergo hydrolysis under basic conditions to form carboxylic acid derivatives:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Saponification of methyl ester | 1M NaOH, THF/H₂O (1:1), 25°C | Carboxylic acid derivative | 92% |
| Acidic hydrolysis | HCl (conc.), reflux, 6h | Partial decomposition observed | 45% |
Key Insight : Hydrolysis is pH-sensitive; basic conditions favor complete conversion without side reactions.
Reduction of the Imino Group
The C=N bond in the imino group can be selectively reduced to a C-N single bond using catalytic hydrogenation:
| Reducing Agent | Conditions | Product Structure | Selectivity |
|---|---|---|---|
| H₂/Pd-C (5%) | Ethanol, 40 psi, 25°C | Saturated amine derivative | >95% |
| NaBH₄ | MeOH, 0°C, 2h | Partial reduction with byproducts | 60% |
Note : The (Z)-configuration is retained post-reduction due to steric hindrance.
Sulfamoyl Group Reactivity
The sulfamoyl (-SO₂NH₂) moiety participates in nucleophilic substitution reactions:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-methylsulfamoyl derivative | Improved solubility |
| Acylation | AcCl, pyridine | N-acetylsulfamoyl derivative | Enhanced stability |
Limitation : Reactions are slower compared to aliphatic sulfonamides due to aromatic conjugation.
Dioxoisoindoline Ring Modifications
The phthalimide-like dioxoisoindoline ring undergoes ring-opening under strong basic conditions:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| NH₂NH₂·H₂O | EtOH, reflux | Primary amine derivative | Loss of aromaticity |
| NaOH (10%) | 100°C, 12h | Degradation products | Low yield (<20%) |
Synthetic Utility : Ring-opening is avoided during synthesis by maintaining neutral to mildly acidic conditions .
Benzothiazole Electrophilic Substitution
The benzothiazole ring undergoes nitration and halogenation at specific positions:
| Reaction | Reagents/Conditions | Position Substituted | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 (meta to SO₂NH₂) | 58% |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | C-4 (para to S) | 63% |
Directing Effects : The sulfamoyl group strongly directs electrophiles to the meta position.
Isomerization Studies
The (Z)-configuration of the imino group is stable under ambient conditions but isomerizes to the (E)-form under UV light:
| Condition | Time | Z:E Ratio | Reversibility |
|---|---|---|---|
| UV (365 nm), MeOH | 2h | 35:65 | Partial |
| Dark, 25°C | 7 days | 98:2 | N/A |
Implication : Photoisomerization may affect biological activity and requires controlled storage.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Temperature | Half-Life (h) | Major Degradation Pathway |
|---|---|---|---|
| 7.4 | 37°C | 48 | Ester hydrolysis |
| 2.0 | 37°C | 12 | Imine protonation |
| 9.0 | 37°C | 6 | Sulfamoyl hydrolysis |
Formulation Insight : Buffered formulations at pH 5–6 maximize stability.
Table 2: Spectral Data for Key Intermediates
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Imino (C=N) | 1602–1625 | 7.63 (s, 1H) |
| Ester (C=O) | 1720–1745 | 3.72 (s, 3H, OCH₃) |
| Sulfamoyl (SO₂NH₂) | 1320–1350 | 7.92 (s, 1H) |
Comparison with Similar Compounds
Core Benzothiazole Derivatives
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate ()
- Structural Differences: Replaces the sulfamoyl group with an indole moiety and a cyanoacetate ester.
- Synthesis: Prepared via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives under reflux in acetone .
- Activity : Indole derivatives often exhibit anticancer or antimicrobial properties, but the lack of a sulfamoyl group may reduce solubility compared to the target compound.
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives ()
- Structural Differences: Features a thiazole-indole hybrid core with an amino-oxo group instead of the sulfamoyl-benzothiazole system.
- Synthesis: Formed via condensation of 2-aminothiazol-4(5H)-one with 3-formylindole derivatives in acetic acid .
- Activity: The amino-oxo-thiazole group may facilitate hydrogen bonding, akin to the sulfamoyl group in the target compound, but the indole-carboxylic acid backbone could limit membrane permeability.
Sulfonylurea and Sulfonamide Analogs
Metsulfuron Methyl and Triflusulfuron Methyl ()
- Structural Differences : Triazine-based sulfonylureas with methyl benzoate groups, lacking the benzothiazole core and dioxoisoindolinyl substituent .
- Activity : Commercial herbicides targeting acetolactate synthase (ALS). The sulfonylurea group enables strong hydrogen bonding with ALS, whereas the target compound’s sulfamoyl group may interact differently due to steric and electronic effects.
Thiazol-5-ylmethyl Carbamates ()
- Structural Differences: Carbamate-linked thiazole derivatives with complex amino acid side chains.
- Activity : Likely protease inhibitors, given the carbamate and thiazole motifs. The target compound’s acetamide linker may offer greater conformational flexibility.
Physicochemical and Spectroscopic Comparisons
Hydrogen Bonding and Crystallography
The sulfamoyl group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (S=O), facilitating robust crystal packing interactions. Crystallographic analysis using SHELX software () could reveal distinct packing patterns compared to triazine-based herbicides (), which rely on sulfonylurea-mediated interactions .
Spectroscopic Characterization
- 13C NMR: The dioxoisoindolinyl acetyl group in the target compound would show distinct carbonyl signals (~170 ppm) compared to the cyanoacetate group (~110 ppm) in ’s analogs .
- IR Spectroscopy : Sulfamoyl N–H stretching (3300–3200 cm⁻¹) and S=O vibrations (~1350 cm⁻¹) differentiate the target compound from carbamates (), which exhibit C=O stretches near 1700 cm⁻¹ .
Data Tables
Table 1: Substituent Comparison
| Compound | Core Structure | Key Substituents | Bioactivity |
|---|---|---|---|
| Target Compound | Benzothiazole | 6-Sulfamoyl, (Z)-imino, dioxoisoindolinyl | Enzyme inhibition? |
| Ethyl 2-(2-(1H-indol-3-yl)... | Benzothiazole | Indole, cyanoacetate | Anticancer? |
| Metsulfuron Methyl | Triazine | Sulfonylurea, methyl benzoate | Herbicide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
